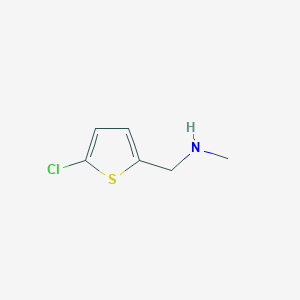

(4-(4-Chlorophenyl)thiazol-2-yl)methanol

Übersicht

Beschreibung

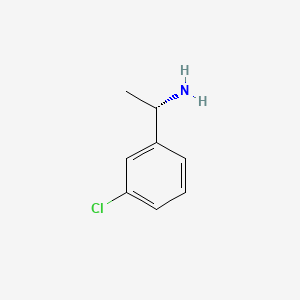

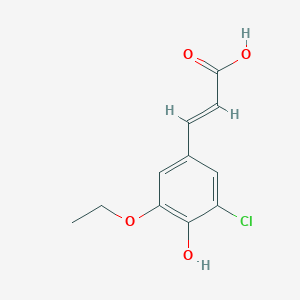

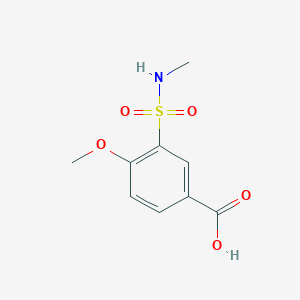

“(4-(4-Chlorophenyl)thiazol-2-yl)methanol” is a chemical compound with the empirical formula C10H8ClNOS. It has a molecular weight of 225.69 . This compound is provided to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The molecular structure of “(4-(4-Chlorophenyl)thiazol-2-yl)methanol” can be represented by the SMILES stringClC1=CC=C(C=C1)C2=CSC(CO)=N2 . The InChI representation is 1S/C10H8ClNOS/c11-8-3-1-7(2-4-8)9-6-14-10(5-13)12-9/h1-4,6,13H,5H2 . Physical And Chemical Properties Analysis

“(4-(4-Chlorophenyl)thiazol-2-yl)methanol” is a solid compound . Its exact physical and chemical properties are not specified in the retrieved papers.Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

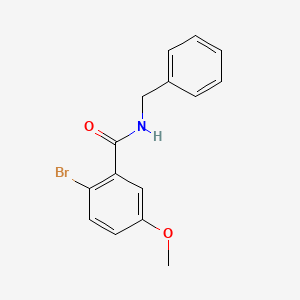

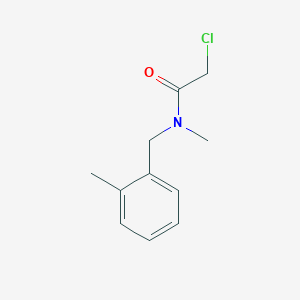

(4-(4-Chlorophenyl)thiazol-2-yl)methanol and its derivatives are primarily involved in the synthesis and characterization of novel compounds. Shahana and Yardily (2020) synthesized novel compounds including (4-amino-2-(phenylamino)thiazol-5-yl)(thiophene-2-yl)methanone and its chlorophenyl derivative, characterized by various spectroscopic methods. The study involved detailed density functional theory (DFT) calculations to investigate molecular structure, bonding features, and vibrational wave numbers. These processes were crucial for understanding the structural changes due to electron withdrawing groups and analyzing atomic charges, thermodynamic stability, and reactivity. The antibacterial activity of the compound was also studied through molecular docking, highlighting its potential in biomedical applications (Shahana & Yardily, 2020).

Antimicrobial and Antiviral Properties

Several studies have focused on the antimicrobial and antiviral properties of (4-(4-Chlorophenyl)thiazol-2-yl)methanol derivatives. For instance, Kubba and Rahim (2018) synthesized 2-amino-4-(4-chlorophenyl)-1,3-thiazole derivatives and evaluated their antimicrobial activity against various bacterial and fungal strains. The derivatives showed moderate antibacterial activity against Gram-positive bacteria and high antifungal activity against Candida species. The study also included DFT calculations to assess thermodynamic parameters, highlighting the integration of computational and empirical methods in evaluating compound efficacy (Kubba & Rahim, 2018).

Molecular Docking and Quantum Chemical Calculations

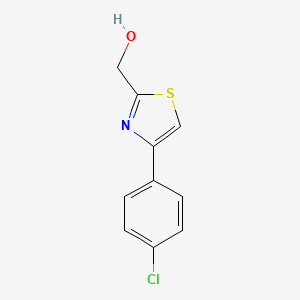

Molecular docking and quantum chemical calculations are key techniques used in the study of (4-(4-Chlorophenyl)thiazol-2-yl)methanol derivatives. Viji et al. (2020) conducted a study on 4-methoxy-{2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) phenyl)-4, 5-dihydro-1H-pyrazol-1-yl]- 1, 3-thiazol-4-yl}phenol, utilizing DFT calculations and molecular docking to understand the biological effects of the compound. This study highlights the importance of computational methods in predicting molecular interactions and biological activity (Viji et al., 2020).

Safety And Hazards

Eigenschaften

IUPAC Name |

[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNOS/c11-8-3-1-7(2-4-8)9-6-14-10(5-13)12-9/h1-4,6,13H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UICGABWUJKMBEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC(=N2)CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(4-Chlorophenyl)thiazol-2-yl)methanol | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide](/img/structure/B1349701.png)

![2-Chloro-1-[4-(4-methoxy-phenyl)-piperazin-1-yl]-ethanone](/img/structure/B1349708.png)